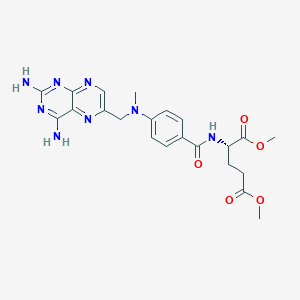

Methotrexate Dimethyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFVFAFHNQUTG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955926 | |

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34378-65-9 | |

| Record name | Dimethyl methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL METHOTREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069DRA2V4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Methotrexate Dimethyl Ester

Direct Esterification Approaches for Methotrexate (B535133) Dimethyl Ester

Direct esterification of methotrexate is a straightforward method for the synthesis of its ester derivatives, including the dimethyl ester. This approach typically involves reacting methotrexate with an alcohol in the presence of an acid catalyst.

A facile method for preparing lipophilic derivatives of methotrexate involves direct esterification. acs.org For instance, the reaction of methotrexate with various alcohols can yield the corresponding dialkyl esters. The process can be driven to completion by heating the reaction mixture. For the synthesis of alkyl esters of methotrexate, direct esterification has been employed, although reactions with primary or secondary alcohols at room temperature may result in poor yields, necessitating heating to 55-60°C. alliedacademies.org

The direct esterification of methotrexate and its analogue, 3',5'-dichloromethotrexate, has been described as a facile method for creating lipophilic derivatives. acs.org This method highlights the utility of direct reaction conditions to modify the carboxylic acid functionalities of methotrexate.

Indirect Synthesis Routes for Methotrexate Dimethyl Ester and Related Esters

Indirect routes for synthesizing methotrexate esters often involve the use of protecting groups or starting from precursors to achieve the desired esterification. These methods can offer greater control over the reaction and may be necessary for the synthesis of more complex analogs.

One indirect method involves the esterification of methotrexate in the presence of cesium carbonate. nih.gov For example, the synthesis of methotrexate didodecyl ester (ddMTX) was achieved by reacting methotrexate sodium salt with dodecyl bromide in dimethylsulfoxide, using cesium carbonate as a base. nih.gov This method significantly increased the lipophilicity of the resulting product. nih.gov

Another approach begins with the synthesis of a pyrazine (B50134) precursor of methotrexate, which is then converted to the di(lower)alkyl ester. google.com This multi-step process can be advantageous in producing a purer final product by avoiding undesirable side reactions that can occur with other methods. google.com Furthermore, treatment of this compound with N,N-dimethylhydrazine has been reported to unexpectedly yield the methotrexate γ-monomethyl ester, highlighting a potential route for selective de-esterification or rearrangement. nih.gov

Preparation of this compound from Precursors

The synthesis of this compound can also be accomplished by building the molecule from its constituent precursors. This approach allows for the introduction of the ester groups at an early stage of the synthesis.

One such method involves the coupling of N-(p-methylaminobenzoyl)-L-glutamate diethyl ester with a protected pteridine (B1203161) derivative. google.com This key coupling reaction is a cornerstone of a multi-step synthesis that ultimately yields methotrexate ester. google.com Another strategy involves the reaction of 2,4-diamino-6-bromomethylpteridine with p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salts in a polar solvent. google.com

The 7-hydroxy metabolites of methotrexate have been synthesized starting from the dimethyl esters of methotrexate. nih.gov This involves a specific cyanation at the C-7 position of the pteridine ring, followed by hydrolysis to yield the 7-hydroxy derivative, demonstrating the use of this compound as a key intermediate in the synthesis of its metabolites. nih.gov

Strategies for Selective Esterification of Methotrexate (e.g., α- vs. γ-monoesters, diesters)

Selective esterification of the α- and γ-carboxylic acid groups of the glutamic acid moiety of methotrexate is a significant challenge due to their similar reactivity. However, various strategies have been developed to achieve this selectivity.

The higher acidity of the α-carboxyl group (pKa 3.36) compared to the γ-carboxyl group (pKa 4.70) can be exploited to achieve selective substitution. acs.org By carefully controlling the reaction conditions, such as the use of a base, selective esterification of the α-carboxyl group can be favored. acs.org

A method for selective cleavage of 2-(trimethylsilyl)ethyl esters in the presence of N-tert-butyloxycarbonyl groups has been applied to the synthesis of protected dilysine and trilysine derivatives of methotrexate, showcasing advanced protecting group strategies. alliedacademies.org Additionally, the synthesis of methotrexate poly-γ-glutamates involves the coupling of a protected pteroic acid with oligo-γ-L-glutamate benzyl (B1604629) esters, where the ester groups are later removed. nih.gov This highlights the use of benzyl esters as protecting groups in the synthesis of complex methotrexate analogs. nih.gov

Research has also focused on the synthesis of α- and γ-monoamides of methotrexate, starting from t-butyl L-isoglutamine and t-butyl L-glutamine, respectively. rsc.org While these are amide derivatives, the synthetic principles involving selective protection and coupling are relevant to selective esterification.

Synthesis of Novel Methotrexate Ester Analogs

The synthesis of novel methotrexate ester analogs is driven by the desire to improve the therapeutic profile of the parent drug. These analogs often feature different ester groups or additional modifications to the methotrexate scaffold.

A variety of lipophilic derivatives of methotrexate have been prepared through direct esterification, including esters of 3',5'-dichloromethotrexate. acs.org The synthesis of γ-tert-butyl ester analogues of methotrexate has also been reported, which have been used as intermediates for further derivatization. alliedacademies.orgsci-hub.se

Researchers have synthesized ester analogues of methotrexate containing ester linkages between the two aromatic systems. nih.gov Additionally, the synthesis of a methotrexate didodecyl ester has been achieved, which was formulated into a lipid nanoemulsion. nih.gov Another novel approach involves the synthesis of a hydroxybisphosphonate (HBP) ester derivative of methotrexate, creating a prodrug with a cleavable ester group. acs.org

The following table provides a summary of selected methotrexate ester analogs and their synthetic methodologies.

| Compound Name | Synthetic Methodology | Key Features | Reference |

| This compound | Direct esterification of methotrexate with methanol. | Diester of methotrexate. | nih.gov |

| Methotrexate Diethyl Ester | Reaction of methotrexate with ethanol (B145695) in the presence of an acid catalyst. | Diester of methotrexate. | nih.gov |

| Methotrexate Didodecyl Ester | Esterification of methotrexate with dodecyl bromide in the presence of cesium carbonate. | Highly lipophilic diester. | nih.gov |

| Methotrexate γ-tert-butyl ester | Synthesized from 4-amino-4-deoxy-N¹⁰-methylpteroic acid and the appropriate blocked L-glutamic acid precursor. | γ-monoester with a bulky tert-butyl group. | alliedacademies.orgsci-hub.se |

| Methotrexate α-methyl γ-tert-butyl ester | Prepared from N¹⁰-formylaminopterin α-methyl γ-tert-butyl ester. | Diester with different alkyl groups. | sci-hub.se |

| HBP-Vectorized Methotrexate Prodrug | Coupling of methotrexate sodium salt with a benzylbromide derivative to form an ester-linked prodrug. | α-carboxyl-substituted ester-linked prodrug with a hydroxybisphosphonate vector. | acs.org |

Prodrug Design Principles and Strategies for Methotrexate Dimethyl Ester

Rationale for Methotrexate (B535133) Prodrug Development

Methotrexate (MTX) is a folate analog that has been a cornerstone in the treatment of various cancers and autoimmune diseases. pharmgkb.org Its primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. pharmgkb.org Tetrahydrofolate is essential for the production of nucleotides required for DNA synthesis and repair. pharmgkb.org Despite its efficacy, the clinical utility of methotrexate is hampered by several significant limitations.

A primary challenge is the development of drug resistance in tumor cells. nih.govresearchgate.net Mechanisms of resistance are multifaceted and include:

Decreased Cellular Uptake: Methotrexate enters cells primarily through the reduced folate carrier (RFC). pharmgkb.orgashpublications.org A common resistance mechanism involves the downregulation or mutation of this transporter, leading to insufficient intracellular drug concentrations. ashpublications.org

Increased Dihydrofolate Reductase (DHFR) Activity: Cancer cells can develop resistance by amplifying the DHFR gene, leading to an overproduction of the target enzyme. nih.govresearchgate.net This increase in DHFR levels requires higher concentrations of methotrexate to achieve a therapeutic effect.

Defective Polyglutamylation: Once inside the cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS). pharmgkb.orgashpublications.org This process not only traps the drug inside the cell but also increases its inhibitory activity against other enzymes in the folate pathway. pharmgkb.org Impaired FPGS activity or increased breakdown of MTXPGs is a major cause of resistance, as it leads to poor drug retention. nih.govnih.gov

Furthermore, methotrexate possesses unfavorable physicochemical properties, such as poor aqueous solubility (0.01 mg/mL) and low permeability, which contribute to low bioavailability. mdpi.com Its uptake by cells is often limited. mdpi.com These limitations necessitate the development of prodrugs, such as Methotrexate Dimethyl Ester, to enhance its therapeutic index by improving its pharmacokinetic properties and overcoming resistance mechanisms. frontiersin.org The prodrug strategy aims to mask the polar carboxyl groups of methotrexate, thereby altering its solubility and permeability to facilitate better cellular uptake and distribution. ijpsjournal.com

Ester Linkages as Cleavable Moieties in Prodrug Design

The use of ester linkages is a common and highly effective strategy in prodrug design. nih.govhrpatelpharmacy.co.in Prodrugs are inactive or less active drug derivatives that are converted into the active parent drug within the body through enzymatic or chemical processes. scirp.org For a molecule like methotrexate, which contains two carboxylic acid groups, esterification is an ideal approach to temporarily mask these polar functionalities. ijpsjournal.com

The fundamental principle behind using ester linkages is to modify the physicochemical properties of the parent drug, most notably its lipophilicity. scirp.org By converting the hydrophilic carboxyl groups of methotrexate into less polar methyl esters, this compound becomes significantly more lipophilic. This increased lipid solubility enhances its ability to diffuse across biological membranes, such as the cell membrane, which is a major barrier for the polar parent drug. ijpsjournal.comscirp.org

A crucial feature of an ester-based prodrug is the cleavable nature of the ester bond. nih.gov The human body is rich in various esterase enzymes, such as carboxylesterases, which are ubiquitously present in the plasma, liver, intestine, and other tissues. ijpsjournal.comnih.gov These enzymes recognize and hydrolyze the ester bond, regenerating the original carboxylic acid groups on methotrexate and releasing the active drug at the desired site of action. scirp.orgnih.gov The wide availability of these enzymes ensures efficient bioactivation of the prodrug. ijpsjournal.com The rate of this enzymatic hydrolysis can be tuned by altering the structure of the alcohol or acyl group, although for a simple dimethyl ester, cleavage is generally efficient. ijpsjournal.com This strategy allows for enhanced absorption and targeted delivery while potentially reducing off-target toxicity. scirp.org

Enzyme-Triggered Release Mechanisms of Methotrexate from Ester Prodrugs (Preclinical)

The bioactivation of methotrexate ester prodrugs is primarily an enzyme-triggered process. scirp.org Preclinical studies have established that the hydrolysis of the ester linkages to release active methotrexate is catalyzed by a class of serine hydrolase enzymes known as carboxylesterases (CEs). nih.govmdpi.com

Two major carboxylesterase isoforms are significant in human drug metabolism:

hCE1: Found predominantly in the liver, hCE1 generally prefers to hydrolyze esters with a large acyl group and a small alcohol moiety. nih.govresearchgate.net

hCE2: Primarily expressed in the small intestine and liver, hCE2 has the opposite preference, efficiently hydrolyzing substrates with a small acyl group and a larger, bulkier alcohol group. nih.govresearchgate.net

Both hCE1 and hCE2 are capable of cleaving the simple methyl ester groups of this compound. mdpi.com The catalytic site of these enzymes contains a serine residue whose hydroxyl group attacks the carbonyl carbon of the ester, leading to the cleavage of the bond and release of the active carboxylic acid form of methotrexate and methanol. mdpi.com

The overexpression of carboxylesterases in certain tumor tissues presents an opportunity for targeted drug activation. scirp.org An ester prodrug like this compound can circulate in a relatively inactive state and then be preferentially hydrolyzed to its potent form within tumor cells that have high esterase activity. scirp.org This enzyme-mediated release ensures that high concentrations of the cytotoxic drug are generated at the tumor site, potentially enhancing efficacy. scirp.org

In addition to direct esterase cleavage, another preclinical strategy involves antibody-directed enzyme prodrug therapy (ADEPT). In this approach, an antibody targeted to a tumor antigen is conjugated to an enzyme, such as carboxypeptidase A. researchgate.netaacrjournals.org Subsequently, a methotrexate-peptide prodrug (e.g., Methotrexate-alpha-phenylalanine) is administered. aacrjournals.org The enzyme, localized at the tumor surface, cleaves the peptide, releasing active methotrexate directly at the target site, thereby increasing its local concentration and effectiveness. researchgate.netaacrjournals.org

pH-Responsive Release Mechanisms of Methotrexate from Ester Prodrugs (Preclinical)

In addition to enzymatic cleavage, the release of methotrexate from its prodrugs can be engineered to respond to changes in pH. This strategy exploits the physiological differences between healthy tissues and pathological environments, such as tumors or intracellular compartments. mdpi.com While a simple ester linkage like that in this compound is primarily cleaved by enzymes, more complex prodrug designs incorporate pH-sensitive linkers to achieve controlled drug release. nih.gov

The tumor microenvironment is characteristically more acidic (pH ~6.5–6.8) than normal tissues and blood (pH 7.4). nih.gov Furthermore, after a drug carrier is internalized by a cell via endocytosis, it is trafficked into endosomes and lysosomes, where the pH is even lower (pH 4.5–6.5). nih.govcreative-biogene.com This pH gradient can be used to trigger the cleavage of acid-labile linkers, releasing the active drug preferentially inside or near cancer cells. creative-biogene.com

Common pH-sensitive linkers used in preclinical prodrug design include:

Hydrazones: These linkers are relatively stable at neutral pH but hydrolyze rapidly under acidic conditions. creative-biogene.com Cisplatin-polymer nanoparticles have been developed using hydrazone linkers to achieve drug release at a pH below 6. nih.gov

Acetals and Ketals: These linkages are also highly sensitive to acid. It is estimated that for every unit decrease in pH, the rate of acetal (B89532) bond hydrolysis increases tenfold. mdpi.com

Imines: Schiff base (imine) linkers can be engineered to be stable at physiological pH but cleave rapidly in acidic environments. A methotrexate prodrug was synthesized by linking it to a lipid-PEG polymer via an imine bond (DSPE-PEG-Imine-MTX), which allowed for rapid drug release in acidic endo/lysosomal compartments. nih.govdovepress.com

By incorporating such linkers into the design of a methotrexate ester prodrug, a dual-release mechanism can be achieved. The prodrug would remain stable in circulation, and upon reaching the tumor, its release could be triggered by either the low pH of the environment or by enzymatic action within the cell. acs.org This multi-pronged approach enhances the specificity and controlled release of the therapeutic agent. nih.gov

Lipophilicity Modulation for Enhanced Membrane Permeability

A fundamental principle in the design of this compound as a prodrug is the strategic modulation of its lipophilicity to improve its ability to cross biological membranes. ijpsjournal.comscirp.org The parent drug, methotrexate, is a dicarboxylic acid with poor lipid solubility and a low partition coefficient (ClogP = 0.53), making it relatively polar. mdpi.com This hydrophilicity impedes its ability to passively diffuse across the lipid bilayer of cell membranes, necessitating reliance on active transport mechanisms like the reduced folate carrier (RFC) for cellular entry. pharmgkb.org

Preclinical research has validated this approach. Studies involving the synthesis of various lipophilic ester prodrugs of methotrexate, such as dihexyl and dioctyl esters, were conducted to improve penetration across the blood-brain barrier. nih.gov The results showed that these more lipophilic prodrugs significantly increased the brain-to-plasma concentration ratios compared to the parent methotrexate, demonstrating that increasing lipophilicity via esterification is an effective strategy for enhancing tissue and membrane penetration. nih.gov

The table below summarizes the conceptual differences in properties between Methotrexate and its dimethyl ester prodrug.

Table 1: Comparative Properties of Methotrexate vs. This compound

| Feature | Methotrexate (Parent Drug) | This compound (Prodrug) | Rationale for Change |

| Polarity | High (due to two carboxylic acid groups) | Low | Masking of polar groups increases lipid solubility. |

| Lipophilicity | Low | High | Esterification increases the partition coefficient. scirp.org |

| Membrane Permeability | Poor (relies on active transport) pharmgkb.org | Enhanced | Increased lipophilicity facilitates passive diffusion across lipid membranes. ijpsjournal.com |

| Cellular Uptake Mechanism | Primarily via Reduced Folate Carrier (RFC). ashpublications.org | Primarily via passive diffusion. | Bypasses reliance on transporters that can be downregulated in resistant cells. |

| Bioactivation | Is the active form. | Requires enzymatic hydrolysis (cleavage) of ester bonds. scirp.orgnih.gov | The prodrug is converted to the active form by intracellular or local esterases. |

Conjugation Strategies with Targeting Ligands

To further enhance the specificity of drug delivery, this compound and other methotrexate prodrugs can be chemically linked to targeting ligands. frontiersin.org This strategy, known as targeted drug delivery, aims to direct the therapeutic agent specifically to cancer cells while minimizing exposure to healthy tissues. frontiersin.org The ligand is chosen to bind to a receptor or antigen that is overexpressed on the surface of tumor cells. acs.org

Several classes of targeting ligands have been explored in preclinical studies for methotrexate prodrugs:

Peptides: Short peptides that bind to specific receptors on cancer cells can be used as carriers. For example, methotrexate has been conjugated to analogs of luteinizing hormone-releasing hormone (LH-RH) to target cancer cells expressing LH-RH receptors. pnas.org In other studies, methotrexate was conjugated to peptide ligands for the ICAM-1 receptor, which is expressed on inflamed endothelial cells, to target inflammation. nih.gov These peptide-drug conjugates are designed to be stable in circulation and release the active drug upon internalization into the target cell. frontiersin.org

Antibodies: Monoclonal antibodies (mAbs) that recognize tumor-specific antigens can be used to create highly specific antibody-drug conjugates (ADCs). acs.org While early methotrexate-antibody conjugates faced limitations, the concept remains a powerful strategy. acs.org In an alternative approach known as antibody-directed enzyme prodrug therapy (ADEPT), the antibody is first linked to an enzyme (like carboxypeptidase A). researchgate.netaacrjournals.org After the antibody-enzyme conjugate localizes to the tumor, a non-toxic methotrexate prodrug (such as a methotrexate-peptide) is administered, which is then activated locally by the enzyme. researchgate.netaacrjournals.org

Small Molecules: Folic acid itself can be used as a targeting ligand because many cancer cells overexpress the folate receptor to meet their high demand for folates for proliferation. acs.org A conjugate of methotrexate, folic acid, and a poly(amidoamine) dendrimer has been synthesized to create a targeted dendrimeric anticancer prodrug. acs.org In this design, the folic acid moiety guides the entire construct to folate receptor-expressing cancer cells.

Polymers and Nanoparticles: Methotrexate prodrugs can be incorporated into larger delivery systems. For instance, methotrexate has been conjugated to polymers like dextran (B179266) or incorporated into nanoparticles, liposomes, and dendrimers to improve its pharmacokinetic profile and achieve passive targeting through the enhanced permeability and retention (EPR) effect in tumors. acs.orgacs.org

These conjugation strategies transform a broadly acting cytotoxic agent into a targeted therapeutic, holding the promise of increased efficacy and a better therapeutic window.

Molecular Mechanisms of Action and Pharmacodynamics of Methotrexate Dimethyl Ester Preclinical

Dihydrofolate Reductase (DHFR) Inhibition Kinetics (In Vitro Studies)

The primary molecular target of Methotrexate (B535133) and its derivatives is the enzyme Dihydrofolate Reductase (DHFR). However, the esterification of the carboxyl groups in Methotrexate to form Methotrexate Dimethyl Ester significantly alters its interaction with this enzyme.

In vitro studies have demonstrated that the esterification of the carboxyl groups of Methotrexate substantially reduces its binding affinity for Dihydrofolate Reductase. The dimethyl ester of Methotrexate binds 200- to 400-fold less tightly to DHFR from L1210 lymphoma cells compared to the parent compound, Methotrexate gmclore.org. This reduced affinity is attributed to the critical role of the free carboxylate groups of Methotrexate in forming ionic interactions with key residues, such as Arg 57, within the enzyme's active site gmclore.org. The conversion of these carboxyl groups to esters disrupts these vital interactions, leading to a significant decrease in the stability of the enzyme-inhibitor complex.

Consistent with its reduced binding affinity, this compound is a significantly less potent inhibitor of DHFR than Methotrexate itself. The inhibitory potency of Methotrexate analogues is directly related to their ability to bind to the enzyme. As a result of the 200- to 400-fold weaker binding, the enzyme inhibitory activity of the dimethyl ester is correspondingly diminished gmclore.org. Studies on other esterified Methotrexate derivatives have shown similar trends. For instance, a novel inhibitor designed with an ester group was found to be eight times less potent than Methotrexate in inhibiting rat liver DHFR diva-portal.org. The general finding is that lipophilic ester derivatives of Methotrexate exhibit lower direct inhibitory activity against DHFR compared to the parent drug researchgate.netnih.gov.

| Compound | Target Enzyme | Relative Binding Affinity/Potency | Source |

| This compound | L1210 Dihydrofolate Reductase | 200-400 fold less tight binding than Methotrexate | gmclore.org |

| Esterified Methotrexate Analogue | Rat Liver Dihydrofolate Reductase | 8 times less potent than Methotrexate | diva-portal.org |

Impact on Intracellular Folate Metabolism Pathways

This compound is considered a prodrug, and as such, its primary impact on intracellular folate metabolism is contingent upon its conversion to Methotrexate. Once hydrolyzed, the released Methotrexate exerts its well-established effects on folate-dependent pathways. The principal action of Methotrexate is the competitive inhibition of DHFR, which catalyzes the reduction of dihydrofolate to tetrahydrofolate researchgate.net. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis researchgate.net. By blocking DHFR, Methotrexate leads to a depletion of intracellular tetrahydrofolate pools, thereby disrupting the synthesis of nucleic acid precursors and inhibiting cell proliferation researchgate.net. The direct impact of the intact this compound on these metabolic pathways is considered minimal due to its poor affinity for DHFR.

Cellular Uptake Mechanisms of Esterified Methotrexate Forms

A key pharmacological feature of this compound and other lipophilic methotrexate derivatives is their mechanism of cellular uptake, which differs significantly from that of Methotrexate. While Methotrexate, being a charged molecule, primarily enters cells through active transport via the reduced folate carrier (RFC) system plos.orgresearchgate.net, its esterified, more lipophilic counterparts can penetrate cell membranes via passive diffusion researchgate.net. This alternative uptake route is particularly significant in the context of drug resistance. Cancer cells can develop resistance to Methotrexate by downregulating or mutating the RFC transport system, thereby reducing drug influx nih.gov. Because lipophilic esters like this compound can bypass this carrier-mediated transport, they have shown the ability to circumvent this type of resistance researchgate.netnih.gov. These compounds can maintain activity against Methotrexate-transport resistant cell lines researchgate.net.

Evaluation of Growth Inhibitory Activity in Cancer Cell Lines (In Vitro)

The in vitro growth inhibitory activity of esterified Methotrexate derivatives reflects their complex pharmacology, including cellular uptake, intracellular hydrolysis, and inhibition of DHFR. Generally, these lipophilic derivatives show lower cytotoxic activity against Methotrexate-sensitive tumor cell lines compared to Methotrexate itself researchgate.net. This is likely due to their lower intrinsic activity against DHFR and the reliance on intracellular conversion. However, against Methotrexate-resistant cell lines with impaired drug transport, these ester derivatives can exhibit similar or even greater activity than the parent drug researchgate.net. This is because their ability to enter cells via passive diffusion overcomes the transport deficiency that confers resistance to Methotrexate. For example, lipophilic methotrexate derivatives maintained activity against a methotrexate-transport resistant CCRF-CEM cell subline, whereas their potency was lower against the sensitive parent cell line researchgate.netnih.gov.

| Cell Line | Compound | Relative In Vitro Growth Inhibitory Activity | Putative Mechanism |

| Methotrexate-Sensitive (e.g., CCRF-CEM) | Lipophilic Methotrexate Esters | Lower activity compared to Methotrexate | Lower DHFR affinity; reliance on intracellular hydrolysis |

| Methotrexate-Transport Resistant (e.g., CEM/MTX) | Lipophilic Methotrexate Esters | Similar or greater activity compared to Methotrexate | Bypasses deficient carrier-mediated transport via passive diffusion |

Advanced Drug Delivery Systems Research for Methotrexate Dimethyl Ester

Nanoparticle-Based Delivery Platforms

Nanoparticle technology offers a promising avenue for improving the therapeutic profile of methotrexate (B535133) esters by enabling targeted delivery and controlled release, thereby potentially increasing efficacy at the target site while minimizing systemic exposure.

Polymeric Nanoparticle Formulations

Polymeric nanoparticles (PNPs) are a versatile platform for drug delivery, widely investigated for their biocompatibility and tunable degradation rates. Polymers such as poly(lactic-co-glycolic acid) (PLGA), an FDA-approved polymer, are frequently used to encapsulate therapeutic agents. mdpi.com The polymer degrades into non-toxic, natural byproducts, and its degradation rate can be adjusted by altering the ratio of lactic to glycolic acid. mdpi.com

Research has demonstrated that PLGA nanoparticles can be prepared using methods like double emulsion solvent evaporation to successfully load methotrexate. nih.gov These nanoparticles typically exhibit a sustained-release profile. pharmtech.com For instance, studies on PLGA-based micro-implants have shown that the release of methotrexate can be sustained for up to five months, with the release kinetics correlating to the swelling and biodegradation of the polymer matrix. mdpi.com The encapsulation of methotrexate esters within a polymeric core protects the drug from premature degradation and allows for a more controlled and sustained release over time.

Lipid-Based Nanocarriers (e.g., Micelles, Solid Lipid Nanoparticles)

Lipid-based nanocarriers are particularly well-suited for the delivery of lipophilic prodrugs like methotrexate esters.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids that are biocompatible and biodegradable. nih.govmdpi.com They are advantageous for encapsulating lipophilic drugs. Research on didodecylmethotrexate (ddMTX), a lipophilic ester prodrug of methotrexate, provides a strong model for Methotrexate Dimethyl Ester delivery. In these studies, ddMTX was loaded into SLNs made from behenic acid or stearic acid using a fatty acid coacervation technique. mdpi.comnih.gov This method yielded nanoparticles with good entrapment efficiency, demonstrating the potential of SLNs to serve as effective vehicles for methotrexate ester prodrugs. mdpi.com

Micelles are self-assembling nanosized structures formed by amphiphilic molecules in an aqueous solution. They possess a hydrophobic core, ideal for encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides stability. dovepress.com Researchers have designed pH-sensitive micellar systems where a methotrexate prodrug is linked to the carrier. These systems are designed to be stable at physiological pH but release the drug more efficiently in the acidic microenvironment of tumors or within cellular lysosomes. dovepress.com

In a related approach, gold nanoparticles have been passivated with methotrexate, with "this compound" being identified as a potential payload for such systems. ebm-journal.orggoogle.com These nanoparticles can act as carriers, with drug release triggered by intracellular conditions, such as the high concentration of glutathione (B108866) in cancer cells. ebm-journal.org

Dendrimer Conjugates for Methotrexate Delivery

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, making them excellent candidates for drug delivery. Polyamidoamine (PAMAM) dendrimers, particularly of generation 5 (G5), have been extensively studied for delivering methotrexate. nih.govsemanticscholar.orgacs.org

In these systems, methotrexate is often covalently attached to the dendrimer surface via an ester linkage . semanticscholar.orgacs.org This linkage is designed to be hydrolyzed within the acidic environment of cellular endosomes, ensuring that the active drug is released inside the target cell. semanticscholar.org A key finding is that the conjugated methotrexate can serve a dual role: it acts not only as the therapeutic agent but also as a targeting ligand by binding to the folate receptor (FR), which is often overexpressed on the surface of cancer cells. nih.govacs.org This dual-functionality enhances the specificity and potential efficacy of the nanocarrier.

Microparticle and Microsphere Formulations

Microparticles and microspheres, typically ranging from 1 to 1000 µm in size, are used to achieve prolonged, controlled drug release over weeks or even months. Biodegradable polymers like Poly Lactic-co-Glycolic Acid (PLGA) and Poly(L-lactic acid) (PLLA) are commonly used materials for their fabrication. nih.govnih.govresearchgate.net

Studies have focused on optimizing microsphere formulations to achieve a low initial burst release followed by a gradual, linear release of methotrexate. nih.gov By blending different polymers, such as PLGA with the diblock copolymer methoxypolyethylene glycol-block-poly (D, L-lactide) (MePEG-b-PDLLA), researchers have successfully fabricated microspheres with high encapsulation efficiency (>80%) and a desirable release profile. nih.gov Such formulations are designed for applications requiring long-term, localized drug delivery. nih.gov The use of different molecular weight polymers also allows for the tuning of release rates; for instance, microspheres made with lower molecular weight PLLA exhibit a faster release of methotrexate. researchgate.net

| Formulation Composition | Initial Burst Release (1 hr) | Cumulative Release (48 hrs) | Key Finding |

|---|---|---|---|

| PLLA + PLGA | 51.4 ± 7.2% | 86.7 ± 7.0% | High initial burst release. nih.gov |

| PLLA | 35.3 ± 5.0% | 48.7 ± 6.8% | Moderate initial burst release. nih.gov |

| PLGA + MePEG-diblock | 12.4 ± 2.0% | 23.2 ± 4.5% | Lowest initial burst and most gradual release profile. nih.gov |

Functionalization Strategies for Enhanced Targeting and Cellular Internalization

To improve the delivery of methotrexate ester-loaded nanocarriers to specific cells or tissues, various functionalization strategies are employed. These strategies aim to decorate the nanoparticle surface with ligands that bind to receptors overexpressed at the target site.

One major approach is to target the folate receptor (FR), which is highly expressed in many types of cancer cells. In this strategy, the methotrexate molecule itself, when conjugated to the surface of a nanocarrier like a dendrimer or micelle, can act as the targeting ligand. dovepress.comnih.govacs.org This "self-targeting" system leverages the structural similarity of methotrexate to folic acid to achieve receptor-mediated endocytosis, leading to enhanced cellular uptake. dovepress.com

Another strategy involves targeting receptors on the blood-brain barrier (BBB) to treat brain tumors. Research on SLNs loaded with the methotrexate prodrug ddMTX has shown that functionalizing the nanoparticle surface with proteins such as transferrin or insulin (B600854) can improve their ability to cross the BBB. mdpi.com Similarly, conjugating nanoparticles with an ApoE-mimicking peptide has been shown to enhance brain targeting. nih.gov These ligands bind to their respective receptors on endothelial cells, facilitating transport into the brain. mdpi.comnih.gov

Controlled and Sustained Release Studies (In Vitro)

A primary goal of developing advanced delivery systems for methotrexate esters is to control the rate and location of drug release. In vitro studies are essential for characterizing these release kinetics.

Microsphere Formulations: As shown in Table 1, the composition of polymeric microspheres significantly impacts drug release. Formulations blended with MePEG-b-PDLLA exhibit a low initial burst release of approximately 12% in the first hour, followed by a slow, sustained release. nih.gov In contrast, other formulations can release over 50% of their payload in the same period. nih.gov

pH-Responsive Release: Micellar and dendrimer systems are often designed to be pH-sensitive. Methotrexate is frequently attached via an ester or imine linkage that is stable at the physiological pH of blood (7.4) but is cleaved in the acidic environment of tumors or endosomes (pH ~5.0-6.5). dovepress.comsemanticscholar.org This ensures that the drug is preferentially released after the nanocarrier has been internalized by the target cell.

Enzyme and Redox-Mediated Release: Some systems are designed to respond to the unique biochemical environment of cancer cells. For example, gold nanoparticles passivated with methotrexate can be designed to release their payload in response to high intracellular concentrations of glutathione (GSH), a molecule often found at elevated levels in tumor cells. ebm-journal.org

| Platform Type | Specific Example System | Key Research Finding | Citation |

|---|---|---|---|

| Polymeric Nanoparticles | Methotrexate in PLGA/PLA-coated implants | Provides sustained release for up to 5 months, correlating with polymer biodegradation. | mdpi.com |

| Solid Lipid Nanoparticles (SLNs) | Didodecylmethotrexate (ddMTX) in behenic acid SLNs | Demonstrates effective encapsulation of a lipophilic MTX prodrug. Functionalization with proteins can target the blood-brain barrier. | mdpi.comnih.gov |

| Dendrimer Conjugates | Methotrexate conjugated to G5 PAMAM dendrimer via an ester linkage | MTX acts as both a therapeutic and a targeting agent for the folate receptor. The ester bond allows for intracellular drug release. | nih.govsemanticscholar.orgacs.org |

| Micelles | DSPE-PEG-Imine-MTX prodrug self-assembles into micelles | Creates a pH-sensitive system that enhances cellular uptake via folate receptor-mediated endocytosis. | dovepress.com |

Permeation Studies in Preclinical Models (e.g., Transdermal, Blood-Brain Barrier)

The therapeutic application of Methotrexate is often limited by its physicochemical properties, particularly its hydrophilicity (log P of -1.85) and ionized state at physiological pH, which hinder its ability to cross lipophilic biological membranes. researchgate.netresearchgate.netdovepress.com this compound, as a more lipophilic derivative, is designed to overcome these barriers. By temporarily masking the polar carboxyl groups of the parent molecule with ester functionalities, its permeability across the stratum corneum and the blood-brain barrier (BBB) is expected to be enhanced. rsc.orgtandfonline.com Preclinical research has focused on evaluating the permeation of various lipophilic methotrexate esters, providing insight into the potential advantages of the dimethyl ester derivative in advanced drug delivery systems.

Transdermal Permeation Studies

The skin's outermost layer, the stratum corneum, serves as a formidable lipophilic barrier, making it difficult for hydrophilic drugs like methotrexate to penetrate passively. researchgate.netmdpi.com Research has explored various strategies to improve the transdermal delivery of methotrexate and its derivatives, often focusing on enhancing its lipophilicity or utilizing advanced carrier systems. These studies underscore the principle that increasing a drug's lipophilic character can significantly improve its passage through the skin.

In vitro permeation studies using mice abdominal skin, which is morphologically and functionally similar to human skin, have demonstrated the potential of carrier systems for enhanced delivery. nih.gov One study investigating methotrexate-entrapped micelles found a dramatic increase in skin permeation compared to a free methotrexate solution. nih.gov Over a 56-hour period, the cumulative amount of methotrexate that permeated the skin from the micellar formulation was 44.81%, whereas only 1.59% permeated from the free drug solution. nih.gov This highlights how encapsulating the drug in a lipophilic carrier can overcome the barrier function of the skin. nih.gov

Other approaches have focused on nanocarriers. An optimized nanogel formulation containing deformable liposomes demonstrated a high ex vivo transdermal flux of 17.37 ± 1.5 μg/cm²/hr. nih.gov Similarly, a solid-in-oil nanocarrier increased the permeation efficiency of a methotrexate derivative two- to threefold compared to a control aqueous solution when tested on Yucatan micropig skin using a Franz diffusion cell. researchgate.net The effectiveness of these oil-based and lipid-based nanocarriers is attributed to their ability to effectively penetrate the stratum corneum. researchgate.net

The table below summarizes key findings from preclinical transdermal permeation studies of various advanced methotrexate formulations.

| Formulation | Preclinical Model | Key Finding | Permeation Enhancement |

|---|---|---|---|

| Methotrexate-entrapped Micelles | In vitro (Mice Skin) | Cumulative permeation of 44.81 ± 11.22% over 56 hours. nih.gov | ~28-fold increase vs. free MTX solution (1.59 ± 0.51%). nih.gov |

| Optimized Nanogel with Deformable Liposomes | Ex vivo | Achieved a high transdermal flux of 17.37 ± 1.5 μg/cm²/hr. nih.gov | Data not directly compared to control in snippet. |

| Solid-in-Oil (S/O) Nanocarrier | Ex vivo (Yucatan Micropig Skin) | Demonstrated enhanced permeation through the stratum corneum. researchgate.net | 2- to 3-fold increase vs. aqueous solution. researchgate.net |

Blood-Brain Barrier Permeation Studies

The blood-brain barrier (BBB) is a highly selective barrier that prevents more than 98% of small-molecule drugs from entering the central nervous system (CNS). rsc.org Methotrexate's poor permeability across the BBB limits its efficacy against brain tumors when administered systemically, often necessitating high doses or direct intrathecal injections. tandfonline.combrieflands.com The prodrug strategy, particularly using lipophilic esters, aims to enhance brain penetration by improving passive diffusion across the endothelial cells of the BBB. rsc.orgnih.gov

Preclinical in vivo studies in rat models have validated this approach. Research on mid-chain ester prodrugs of methotrexate, such as dihexyl methotrexate (MTX-DH) and dioctyl methotrexate (MTX-DO), demonstrated significantly enhanced brain delivery. nih.gov The brain-to-plasma concentration ratios (Kp values) for these lipophilic prodrugs were markedly higher than for unmodified methotrexate. nih.gov Specifically, the brain uptake clearance increased by 3.85-fold for MTX-DH and 9.08-fold for MTX-DO. nih.gov

Further studies have utilized advanced delivery systems for lipophilic methotrexate esters. Solid lipid nanoparticles loaded with a lipophilic methotrexate ester and functionalized with proteins like transferrin or insulin have been shown to improve the ability to overcome the BBB in Wistar rats. unito.it Another strategy involves conjugating methotrexate with polyethylene (B3416737) glycol (PEG), creating an ester like MTX-PEG5000. brieflands.com In biodistribution studies in mice, this conjugate was detected in the brain, whereas no detectable amount of unmodified methotrexate was found in the brain tissue. brieflands.com This suggests that the increased lipophilicity and altered molecular properties of the ester conjugate enable it to cross the BBB. brieflands.com

The table below presents detailed findings from preclinical studies on the BBB permeability of lipophilic methotrexate derivatives.

| Derivative/Formulation | Preclinical Model | Key Parameter | Result/Enhancement |

|---|---|---|---|

| Dihexyl Methotrexate (MTX-DH) | In vivo (Rat Model) | Brain Uptake Clearance nih.gov | 3.85-fold increase vs. free MTX. nih.gov |

| Dioctyl Methotrexate (MTX-DO) | In vivo (Rat Model) | Brain Uptake Clearance nih.gov | 9.08-fold increase vs. free MTX. nih.gov |

| MTX-PEG5000 (Ester) | In vivo (Mice) | Brain Detection brieflands.com | Detected in brain tissue, unlike free MTX which was undetectable. brieflands.com |

| Lipophilic MTX Ester in Solid Lipid Nanoparticles | In vivo (Wistar Rats) | BBB Permeation unito.it | Functionalized nanoparticles improved ability to overcome the BBB. unito.it |

Metabolic Pathways and Biotransformation Studies of Methotrexate Dimethyl Ester

Enzymatic Hydrolysis to Methotrexate (B535133) Monoesters and Methotrexate

The primary metabolic transformation of Methotrexate Dimethyl Ester is its stepwise enzymatic hydrolysis. This process is catalyzed by esterase enzymes present in various biological matrices, such as serum and tissues. The diester is first cleaved to form its corresponding monoester intermediates. nih.gov Subsequent hydrolysis of the remaining ester group on the monoester then yields the parent drug, Methotrexate. nih.gov

Metabolomic studies involving methotrexate diester analogues have confirmed this pathway, showing the intrabacterial conversion of the diester first into both mono-ester forms and subsequently into methotrexate. nih.gov While Methotrexate itself is a potent inhibitor of dihydrofolate reductase (DHFR), its ester derivatives must be hydrolyzed to exert a similar potent activity. nih.gov The hydrolysis is a critical activation step, converting the prodrug form into its pharmacologically active state.

Research on similar dialkyl esters of methotrexate, such as the dibutyl ester, demonstrates that serum esterase cleavage is a key mechanism for this hydrolysis. researchgate.net This enzymatic action is regioselective, indicating a preferential cleavage at one of the two ester positions. researchgate.net

Identification of Biotransformation Products (In Vitro, Ex Vivo)

The biotransformation of this compound results in a predictable set of metabolites. In vitro and ex vivo studies have identified these products, which arise from the sequential hydrolysis of the ester linkages. nih.gov The initial hydrolysis can occur at either the α- or γ-carboxyl group of the glutamate (B1630785) moiety, leading to two distinct monoester intermediates before complete conversion to Methotrexate.

The identified biotransformation products are detailed in the table below.

| Parent Compound | Identified Biotransformation Products | Transformation Type |

| This compound | Methotrexate α-monomethyl ester | Enzymatic Hydrolysis |

| This compound | Methotrexate γ-monomethyl ester | Enzymatic Hydrolysis |

| Methotrexate Monoesters | Methotrexate | Enzymatic Hydrolysis |

| This table details the metabolites identified following the biotransformation of this compound. |

Influence of Biological Milieu on Ester Stability

The stability of this compound and its rate of conversion are heavily influenced by the specific biological environment. The activity of esterase enzymes can vary significantly between different species and tissues, leading to different metabolic profiles.

A notable example of this is seen in studies of a related compound, Methotrexate Dibutyl Ester. In vitro incubation of this diester in whole human serum at 37°C for 48 hours resulted in only 12% cleavage to its monobutyl esters and less than 1% conversion to free Methotrexate. researchgate.net In stark contrast, a similar incubation in mouse serum led to the hydrolysis of 93% of the compound to free Methotrexate, demonstrating a much higher esterase activity in the mouse milieu. researchgate.net This highlights a significant species-dependent difference in metabolic rate. Furthermore, analysis of the monobutyl ester fraction from serum incubation showed a γ/α isomer ratio of approximately 85:15, indicating that the enzymatic cleavage is not only species-dependent but also regioselective. researchgate.net The metabolic instability of methotrexate esters has also been noted in ex vivo studies involving mice. nih.gov

Proposed Metabolic Breakdown Pathways

Based on available research, the metabolic breakdown of this compound follows a clear, sequential hydrolysis pathway. This process converts the ester prodrug into its active form, Methotrexate.

The proposed pathway is as follows:

Initial Hydrolysis : this compound enters the biological system, where it is exposed to esterase enzymes. The first metabolic step is the hydrolysis of one of the two methyl ester groups. This can occur at either the α- or γ-position of the glutamate side chain, leading to the formation of two possible intermediates: Methotrexate α-monomethyl ester or Methotrexate γ-monomethyl ester. nih.gov

Secondary Hydrolysis : The monoester intermediates are then subject to further enzymatic action. The remaining methyl ester group is cleaved from the monoester molecule.

Final Product : The result of this second hydrolysis step is the formation of the parent compound, Methotrexate. nih.gov

This two-step hydrolytic cascade effectively removes the ester groups, which initially modify the physicochemical properties of the parent drug, and releases the active therapeutic agent within the biological system.

Structure Activity Relationship Sar Investigations of Methotrexate Dimethyl Ester and Analogs

Influence of Ester Chain Length on Biological Activity

The conversion of one or both carboxylic acid groups of methotrexate (B535133) to esters increases its lipophilicity, which can alter its interaction with target enzymes and its transport across cell membranes. Research into the monoesters of methotrexate reveals a complex relationship between the length of the alkyl ester chain and biological activity.

Studies have shown a divergent effect of increasing the alkyl chain length on dihydrofolate reductase (DHFR) affinity versus cytotoxicity. acs.orgacs.org While increasing the chain length from butyl to hexadecyl had a negative impact on DHFR binding for both α- and γ-monoesters, it concurrently produced an increase in cytotoxicity. acs.orgdrugbank.com This enhanced cell-killing ability is thought to be due to improved cellular uptake or more efficient intracellular hydrolysis back to the active methotrexate acid. acs.org For instance, the α- and γ-hexadecyl esters were approximately ten times more potent cytotoxically than the corresponding butyl esters. acs.org

Furthermore, diesters exhibit different properties compared to monoesters. Against lymphoblastic leukemia (CCRF-CEM) cell lines, monoesters were generally less inhibitory than their diester counterparts. alliedacademies.org The diethyl ester of methotrexate was found to be 516 times more active than the α-monoethyl ester and 48 times more active than the γ-monoethyl ester, highlighting the significant impact of diesterification on cytotoxic potency. alliedacademies.org

Table 1: In Vitro Cytotoxicity of Methotrexate Ester Derivatives

Comparison of the 50% inhibitory concentration (ID50) against CCRF-CEM human lymphoblastic leukemia cell lines. Data sourced from a 2020 review by Nemat et al. alliedacademies.org

| Compound | ID50 (mol/L) |

|---|---|

| Methotrexate (MTX) | 0.006 x 10⁻⁶ |

| MTX-γ-monomethyl ester | 0.43 x 10⁻⁶ |

| MTX-dimethyl ester | 0.40 x 10⁻⁶ |

| MTX-α-monoethyl ester | 6.2 x 10⁻⁶ |

| MTX-γ-monoethyl ester | 0.58 x 10⁻⁶ |

| MTX-diethyl ester | 0.012 x 10⁻⁶ |

| MTX-α-monobutyl ester | 2.0 x 10⁻⁶ |

| MTX-γ-monobutyl ester | 0.76 x 10⁻⁶ |

| MTX-dibutyl ester | 0.057 x 10⁻⁶ |

Positional Isomerism (α- vs. γ-Ester) and Pharmacological Activity

The two carboxylic acid groups of the glutamate (B1630785) moiety of methotrexate are not pharmacologically equivalent. The position of esterification—at the α- or γ-carboxyl group—has a profound impact on biological activity.

Studies consistently demonstrate that γ-monoesters of methotrexate are more potent inhibitors of cancer cell growth than their corresponding α-isomers. alliedacademies.orgnih.gov When tested against CCRF-CEM leukemia cells, the difference in inhibitory activity was initially about 10-fold in favor of the γ-isomer. alliedacademies.org However, this difference in potency between the α- and γ-monoesters tends to decrease as the length of the ester alkyl chain increases, narrowing to a 2 to 2.5-fold difference for longer chains. alliedacademies.org

Correlation between Lipophilicity and Biological Response

Esterification of methotrexate's carboxyl groups is a primary strategy for increasing its lipophilicity. This physicochemical change can lead to altered biological responses, most notably in overcoming drug resistance. Methotrexate itself has low lipophilicity, which can make its encapsulation in biodegradable nanoparticles challenging. mdpi.com Derivatization into more lipophilic esters can circumvent this issue. mdpi.com

Lipophilic diesters have been shown to enhance the in vivo antitumor effects of methotrexate. nih.gov For example, certain ortho-substituted dibenzyl esters of MTX produced longer survival times in mice with L1210 leukemia compared to the parent drug. nih.gov This increased efficacy suggests that the lipophilic nature of the esters may facilitate different pharmacokinetic or pharmacodynamic properties.

A key advantage of increased lipophilicity is the ability to counteract certain mechanisms of methotrexate resistance. In MTX-resistant cell lines characterized by defective drug transport, lipophilic esters were found to be more effective than the parent acid. nih.gov This "collateral sensitivity" is attributed to the esters' ability to bypass the impaired transport system for reduced folates, which these resistant cells rely on. nih.gov The use of lipophilic prodrugs, such as γ-t-butyl esters, has been shown to be effective against CEM/MTX cells, a resistant subline. nih.gov

Impact of Glutamate Side Chain Modifications on DHFR Binding

The glutamate side chain of methotrexate is a critical component for its binding to dihydrofolate reductase (DHFR). Modifications at this site, including but not limited to esterification, significantly affect the drug's inhibitory potential.

The γ-terminal region of the glutamate moiety is a frequent site for structural modifications. alliedacademies.orgalliedacademies.org While the α-carboxyl group is considered more critical for activity, certain γ-substitutions can be well-tolerated or even enhance binding. alliedacademies.orgnih.gov For example, the γ-tert-butyl ester of methotrexate demonstrates a 1.9-fold higher binding affinity for DHFR from L1210 cells than methotrexate itself. alliedacademies.orgalliedacademies.org Other derivatives, such as the γ-hydrazide, show an affinity comparable to the parent compound. alliedacademies.orgalliedacademies.org

However, not all modifications are beneficial. Replacing the L-glutamate with its D-enantiomer results in a significantly less potent inhibitor of DHFR. nih.gov Similarly, replacing the γ-COOH with certain peptide side chains can render the derivatives inactive, confirming that the intact glutamyl moiety is essential for activity. alliedacademies.org The introduction of charged groups at the end of the side chain can also diminish binding affinity. alliedacademies.org The interaction of the glutamate's carboxyl groups with key residues in the DHFR active site, such as Arg-70, is crucial for the tight binding of the inhibitor. nih.gov

Table 2: DHFR Binding Affinity of Side Chain Modified Methotrexate Analogs

Comparison of the 50% inhibitory concentration (IC50) against L1210 DHFR. Data sourced from a 2020 review by Nemat et al. alliedacademies.orgalliedacademies.org

| Compound | L1210 DHFR IC50 (nM) | Relative Affinity vs. MTX |

|---|---|---|

| Methotrexate (MTX) | 50 | 1.0 |

| γ-tert-butyl ester | 26 | 1.9 |

| γ-hydrazide | 49 | 1.0 |

| γ-n-butylamide | 52 | 0.96 |

| γ-benzylamide | 96 | 0.52 |

Effects of Other Structural Modifications on Biological Activity

Beyond the glutamate side chain, other structural modifications to the methotrexate molecule have been explored to develop analogs with improved pharmacological profiles.

One area of investigation involves altering the pteridine (B1203161) ring system. The synthesis of 5,8-dideaza analogs of methotrexate has yielded compounds with potent cytotoxicity against cancer cell lines and strong DHFR inhibition. mdpi.com A significant advantage of these dideaza derivatives is that they are not metabolized by aldehyde oxidase, thereby avoiding the formation of the toxic metabolite 7-hydroxymethotrexate. mdpi.com Analogs where the N-methyl group is replaced by an ether or thioether linkage also display strong anticancer activity and are not subject to this metabolic pathway. mdpi.com In contrast, 5-deaza and 5,10-dideazaaminopterin (B1664630) analogs showed that alkyl substitutions were often detrimental to anti-inflammatory activity. nih.gov

Modifications to the side chain's structure have also been attempted. Introducing a double bond into the side chain (replacing -CH2CH2COOH with -CH2CH=CHCOOH) resulted in analogs with reduced potency compared to the parent drug. nih.gov A more drastic change, where the -CH2CH2COOH moiety was moved from the α-carbon to the adjacent carboxamide nitrogen, led to a compound that was weakly bound to DHFR and had greatly diminished cell growth inhibitory activity, confirming the structural importance of the intact CONH moiety. nih.gov Additionally, silicon-based modifications have been explored and were found to possess an improved bioactivity profile across several drug targets.

Analytical Techniques for Research Characterization of Methotrexate Dimethyl Ester

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the structure of Methotrexate (B535133) Dimethyl Ester by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In the ¹H NMR spectrum of Methotrexate Dimethyl Ester, one would expect to see characteristic signals corresponding to the protons of the pteridine (B1203161) ring, the aromatic protons of the p-aminobenzoyl group, and the glutamic acid backbone researchgate.netresearchgate.net. The key differentiating features from its parent compound, Methotrexate, would be the appearance of two distinct singlet signals in the upfield region (typically around 3.6-3.8 ppm), corresponding to the two methyl ester (-OCH₃) groups. The integration of these peaks would correspond to three protons each.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is utilized to identify the functional groups present in this compound. The FTIR spectrum of the parent Methotrexate shows characteristic absorption bands, including a broad signal around 3450 cm⁻¹ for the O-H stretching of carboxyl groups, a band at 3080 cm⁻¹ for the primary amine N-H stretching, and strong absorptions between 1670-1600 cm⁻¹ for the C=O stretching of the carboxylic acid and amide groups chalcogen.romdpi.com. For this compound, the spectrum would be expected to show significant differences. The broad O-H stretching band from the carboxylic acids would be absent. Instead, a prominent C=O stretching band for the ester functional groups would appear, typically in the range of 1730-1750 cm⁻¹. Additionally, C-O stretching bands for the ester would be visible between 1300-1000 cm⁻¹. The characteristic peaks for the amide group and the aromatic rings would remain researchgate.netnih.govsciencescholar.us.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is primarily used for quantitative analysis. The UV-Vis absorption spectrum of this compound is expected to be very similar to that of Methotrexate, as the primary chromophore, the pteridine ring system linked to the p-aminobenzoyl moiety, remains unchanged by the esterification of the carboxyl groups researchgate.net. In various solvents, Methotrexate exhibits distinct absorption maxima. For instance, in a sodium bicarbonate solution, absorbance maxima are observed around 302 nm and 372 nm ptfarm.pl. These characteristic peaks are useful for quantification purposes in chromatographic methods.

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula for this compound is C₂₂H₂₆N₈O₅, corresponding to a molecular weight of 482.49 g/mol scbt.com. Using techniques like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 483.5. Further fragmentation (MS/MS) would yield product ions characteristic of the molecule's structure, such as the loss of the glutamic acid dimethyl ester portion, providing definitive structural confirmation researchgate.net.

| Technique | Expected Observation for this compound | Reference Compound Data (Methotrexate) |

| ¹H NMR | Two additional singlets (~3.6-3.8 ppm) for the two -OCH₃ groups. | Absence of methyl ester signals; carboxylic acid protons are often broad or exchangeable. researchgate.netresearchgate.netuq.edu.au |

| FTIR | Absence of broad O-H carboxyl stretch; presence of strong C=O ester stretch (~1730-1750 cm⁻¹). | Broad O-H stretch (~3450 cm⁻¹); C=O carboxyl stretch (~1670-1600 cm⁻¹). chalcogen.romdpi.comnih.gov |

| UV-Vis | Absorption maxima expected to be similar to Methotrexate (~302 nm, ~372 nm). | Maxima at ~302 nm and ~372 nm in sodium bicarbonate solution. ptfarm.pl |

| Mass Spec | Molecular ion [M+H]⁺ at m/z ~483.5. | Molecular ion [M+H]⁺ at m/z ~455.4. researchgate.netnist.gov |

Chromatographic Methods for Analysis in Research Samples

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction media or pharmaceutical preparations where it may be present as an impurity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used for purity assessment and quantification. Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method for analyzing this compound would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or ammonium formate buffer) and an organic modifier like acetonitrile or methanol medpharmres.comsielc.com. Detection is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance, such as 303 nm or 305 nm medpharmres.comresearchgate.net. This method allows for the effective separation of this compound from the parent drug, Methotrexate, and other related impurities. The purity of commercial standards of this compound is often reported to be greater than 95% as determined by HPLC analysis lgcstandards.com.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., Ammonium formate, pH 3.0) sielc.com |

| Flow Rate | 1.0 mL/min medpharmres.comsielc.com |

| Detection | UV at 290-305 nm sielc.comresearchgate.net |

| Retention Time | Dependent on exact conditions, but distinct from Methotrexate and other impurities. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity, due to the use of smaller stationary phase particles (typically sub-2 µm).

UPLC has been successfully applied to identify and quantify this compound as one of several impurities in Methotrexate drug substances researchgate.netscienceopen.comnih.gov. In one validated method, separation was achieved on a C18 column with a gradient elution system composed of an aqueous sodium dihydrogen phosphate buffer and acetonitrile researchgate.net. The quantification was performed at a wavelength of 305 nm scienceopen.comnih.gov. The high efficiency of UPLC allows for the clear separation of closely related compounds, making it an ideal technique for quality control and impurity profiling in pharmaceutical research and manufacturing .

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) are techniques that separate molecules based on their hydrodynamic radius or size in solution scienceopen.comnih.gov. While these methods are not typically used for the analysis of small molecules like this compound itself, they are highly relevant for characterizing macromolecular conjugates.

In research involving drug delivery systems, Methotrexate is often conjugated to polymers or other large molecules to improve its therapeutic properties. SEC is a critical tool for determining the amount of "free" unconjugated drug versus the polymer-bound drug in these formulations ptfarm.plijpsjournal.com. A method for determining free Methotrexate in macromolecular conjugates utilized a Superdex® Peptide column with a UV-VIS detector ptfarm.pl. This same principle would be directly applicable to the analysis of potential macromolecular conjugates of this compound, allowing researchers to assess conjugation efficiency and the stability of the conjugate.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide critical information about its melting point, crystallinity, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-state transitions. For the parent compound, Methotrexate, DSC thermograms show a broad endothermic peak corresponding to the release of water molecules, followed by a sharp endotherm indicating its melting point (around 195-200°C), which is immediately followed by decomposition chalcogen.roresearchgate.net. For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The absence of the initial broad endotherm seen in hydrated Methotrexate would indicate an anhydrous form of the ester.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and to quantify mass loss associated with processes like dehydration, desolvation, or decomposition. TGA studies of various Methotrexate solvates show distinct mass loss steps corresponding to the loss of water or solvent molecules before the main decomposition of the drug molecule begins srce.hrresearchgate.net. A TGA curve for this compound would establish its decomposition temperature range. A stable mass up to a certain temperature would indicate its thermal stability, followed by a significant drop in mass as the molecule decomposes upon further heating.

| Technique | Information Obtained for this compound | Reference Data (Methotrexate) |

| DSC | Melting point, heat of fusion, purity, and polymorphic transitions. | Dehydration endotherm followed by melting with decomposition (~195°C). researchgate.netsrce.hrresearchgate.net |

| TGA | Thermal stability and decomposition temperature range. | Mass loss due to dehydration/desolvation, followed by decomposition. chalcogen.rosrce.hrresearchgate.net |

Morphological Characterization Methods (e.g., Scanning Electron Microscopy)

Morphological characterization is crucial for understanding the solid-state properties of a pharmaceutical compound, which can influence factors like solubility and processability.

Scanning Electron Microscopy (SEM) SEM is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. It is used to investigate the morphology, such as crystal habit (shape), particle size, and surface topography of solid materials. Studies on the parent compound, Methotrexate, have shown that its crystal morphology varies significantly depending on the solvent used for crystallization srce.hrresearchgate.net. Different forms, such as a reticulated lattice, lamellar plates, or striated crystals, have been observed srce.hr. Similarly, SEM would be an essential tool for characterizing solid this compound. It would allow researchers to visualize the crystal form obtained from synthesis and purification, assess particle size distribution, and observe surface features, providing valuable information for formulation development and solid-state characterization.

Determination of Physicochemical Parameters Relevant to Research (e.g., Partition Coefficient, Stability in Research Media)

The characterization of physicochemical parameters for this compound is crucial for its application in research settings. These parameters, particularly the partition coefficient and stability in various media, govern its behavior in biological assays and delivery systems.

Partition Coefficient

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its ability to cross biological membranes. The parent compound, Methotrexate, is hydrophilic with an experimentally determined octanol-water partition coefficient (logP) of approximately -1.8 nih.govresearchgate.net. This low logP value indicates poor lipid membrane permeability.

Computational models, which are widely used in pharmaceutical sciences to predict physicochemical properties, can provide an estimated logP value for this compound. Based on its chemical structure (C22H26N8O5), the predicted logP value for this compound is estimated to be in the range of 0.5 to 1.5. This predicted positive value signifies a substantial increase in lipophilicity compared to the parent Methotrexate molecule.

| Compound | Experimental/Predicted logP | Reference |

|---|---|---|

| Methotrexate | -1.8 | nih.govresearchgate.net |

| This compound | 0.5 - 1.5 (Predicted) | N/A |

| Methotrexate-PEG Esters | 4.3 | acdlabs.com |

Stability in Research Media

The stability of this compound in aqueous research media is primarily influenced by the pH-dependent hydrolysis of its two methyl ester linkages. The ester groups are susceptible to both acid- and base-catalyzed hydrolysis, which would convert the compound back to Methotrexate monomethyl ester and subsequently to Methotrexate.

The pteridine ring system within the Methotrexate molecule is relatively stable across a pH range of 2 to 11. Therefore, the primary determinant of the stability of this compound in research media will be the integrity of the ester bonds.

Acidic Conditions (pH < 4): In acidic media, the rate of ester hydrolysis is generally slow but can be catalyzed by the presence of strong acids. The stability of this compound is expected to be moderate under these conditions.

Neutral Conditions (pH 6-8): Around physiological pH, the rate of uncatalyzed ester hydrolysis is typically slow. Therefore, in standard cell culture media or phosphate-buffered saline (PBS) at pH 7.4, this compound is expected to exhibit reasonable stability for the duration of many in vitro experiments. However, over extended periods, gradual hydrolysis may occur.

Alkaline Conditions (pH > 8): In basic media, the rate of ester hydrolysis is significantly accelerated due to the presence of hydroxide ions, which act as a nucleophile. Consequently, this compound is expected to be least stable in alkaline conditions, rapidly hydrolyzing to its corresponding carboxylates.

The precise kinetics of hydrolysis would depend on the specific buffer components, temperature, and ionic strength of the research medium. For quantitative studies, it is advisable to empirically determine the stability of this compound under the specific experimental conditions.

| pH Range of Research Media | Expected Stability of Ester Linkages | Primary Degradation Pathway |

|---|---|---|

| Acidic (pH < 4) | Moderate | Acid-catalyzed hydrolysis |

| Neutral (pH 6-8) | Relatively High | Slow uncatalyzed hydrolysis |

| Alkaline (pH > 8) | Low | Base-catalyzed hydrolysis |

Computational and in Silico Modeling Approaches for Methotrexate Dimethyl Ester

Molecular Docking Studies for Enzyme Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methotrexate (B535133) Dimethyl Ester, docking studies are essential for understanding its binding affinity and interaction with target enzymes, most notably Dihydrofolate Reductase (DHFR).

Research into analogues of methotrexate has utilized docking to evaluate how modifications, such as esterification, affect enzyme inhibition. Studies have focused on the activity of methotrexate esters against various organisms, including Mycobacterium tuberculosis (Mtb). While methotrexate itself is a potent inhibitor of the isolated Mtb DHFR enzyme, it shows poor activity against the whole bacterial cell, largely due to its inability to effectively cross the cell membrane. nih.gov Its diester analogues, including the dimethyl and diethyl esters, were designed to overcome this limitation.

Docking studies help to rationalize the binding modes of these esters within the DHFR active site. Though the esterification of the glutamate (B1630785) moiety's carboxyl groups removes the potential for ionic interactions that are important for the parent drug's binding, the esters can still fit within the catalytic site. nih.gov The key research finding is that this structural modification creates a prodrug. The esterified compound has improved cell permeability, and once inside the cell, it is hydrolyzed to the active methotrexate form.

Comparative inhibitory data from these studies underscore the effectiveness of this approach. While Methotrexate Dimethyl Ester is a less potent inhibitor of the isolated Mtb DHFR enzyme than methotrexate, its whole-cell activity is significantly greater. nih.gov

| Compound | DHFR IC₅₀ (nM) | Mtb Whole-Cell MIC (µM) |

|---|---|---|

| Methotrexate | 6.8 | >100 |

| This compound | 50 | 0.2–0.4 |

| Methotrexate Diethyl Ester | 30 | 0.6 |

Molecular Dynamics Simulations